2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde
Description
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-cyclohexyl-2-hydroxy-2-phenylacetaldehyde |
InChI |
InChI=1S/C14H18O2/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,11,13,16H,2,5-6,9-10H2 |
InChI Key |
IVTBJVFWCXBZOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C=O)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde typically involves the reaction of cyclohexene with benzoylformic acid ester in the presence of a Lewis acid. The resulting intermediate is then hydrolyzed and reduced to yield the desired compound . Another method involves the catalytic enantioselective cyanosilylation of cyclohexyl phenyl ketone .
Industrial Production Methods
Industrial production methods for 2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde are designed to be economical and safe, providing good yields. One such method involves the reaction of cyclohexene and benzoylformic acid ester, followed by hydrolysis and reduction .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid.
Reduction: 2-Cyclohexyl-2-hydroxy-2-phenylethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
Intermediate for Drug Synthesis
2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is used in the production of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, which is an important precursor for drugs such as oxybutynin. Oxybutynin is primarily utilized in the treatment of urinary conditions like pollakiuria, helping to alleviate symptoms associated with overactive bladder .
Production Methods
The synthesis of 2-cyclohexyl-2-hydroxy-2-phenylacetaldehyde involves several chemical reactions, including the condensation of ethyl benzoylformate with cyclohexylmagnesium bromide to yield ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate. This ester can then be hydrolyzed to produce the desired aldehyde . Various production methods have been explored, including those that utilize lithium diisopropylamide and cyclohexyl iodide, although these methods can be costly and complex due to the use of expensive reagents and specific reaction conditions .
Case Studies and Research Findings
Several studies highlight the significance of 2-cyclohexyl-2-hydroxy-2-phenylacetaldehyde in medicinal chemistry:
- Synthetic Pathways : Research has detailed synthetic pathways for producing optically active forms of this compound, which are essential for developing enantiomerically pure pharmaceuticals . The methodologies often emphasize the importance of controlling stereochemistry during synthesis to enhance therapeutic efficacy.
- Bioactivity Studies : Investigations into the bioactivity of derivatives of 2-cyclohexyl-2-hydroxy-2-phenylacetaldehyde have shown potential anti-inflammatory properties, making it a candidate for further exploration in drug development targeting inflammatory diseases .
Summary of Findings
The applications of 2-cyclohexyl-2-hydroxy-2-phenylacetaldehyde are primarily centered around its role as a pharmaceutical intermediate. Its synthesis involves complex organic reactions that require careful consideration of conditions and reagents to achieve high yields and desired purity levels. The ongoing research into its derivatives suggests potential for broader therapeutic applications beyond its current uses.
Data Table: Summary of Production Methods and Applications
| Production Method | Yield | Applications | Notes |
|---|---|---|---|
| Ethyl benzoylformate + cyclohexylmagnesium bromide | ~53.3% | Intermediate for oxybutynin | Requires careful handling due to volatile solvents |
| Lithium diisopropylamide + cyclohexyl iodide | Varies | Potential for various pharmaceuticals | High cost and complex procedure |
| Optically active mandelic acid conversion | Varies | Enantiomerically pure drugs | Important for enhancing drug efficacy |
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde involves its interaction with specific molecular targets and pathways. For example, in the synthesis of oxybutynin, the compound acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The hydroxyl and aldehyde groups play crucial roles in these reactions, facilitating the formation of various derivatives.
Comparison with Similar Compounds
Physicochemical Properties :
- Solubility: Limited data exists, but its cyclohexyl group suggests moderate lipid solubility, similar to other cycloalkyl-containing compounds (e.g., cyclohexylmethacrylate, ).
- Reactivity : The aldehyde group is prone to oxidation and nucleophilic addition, while the hydroxyl group may participate in hydrogen bonding or esterification.
Comparison with Structurally Similar Compounds
2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid)
- Structure : C₁₄H₁₂O₃; features two phenyl groups and a hydroxyl group attached to a central carbon, with a carboxylic acid instead of an aldehyde .
- Key Differences: Functional Group: Carboxylic acid vs. Solubility: Benzilic acid’s polar carboxylic acid group enhances water solubility compared to the aldehyde’s lower polarity. Applications: Benzilic acid is used in pharmaceuticals and organic synthesis, while the target compound’s aldehyde group may favor use in fragrance intermediates .
Mandelic Acid (2-Hydroxy-2-phenylacetic Acid)
- Structure : C₈H₈O₃; lacks the cyclohexyl group and has a shorter carbon chain .
- Key Differences :
- Substituent Effects : The absence of a cyclohexyl group reduces steric hindrance and lipophilicity. Mandelic acid is more water-soluble and widely used as an antibacterial and dermatological agent.
- Stereochemistry : Mandelic acid exists as enantiomers (R/S), whereas stereochemical data for the target compound is unspecified .
2-Cyclopentyl-2-phenylacetaldehyde
- Structure : Cyclopentyl replaces cyclohexyl (C₁₃H₁₆O); smaller ring size reduces steric bulk and increases ring strain .
- Key Differences :
- Ring Size Impact : Cyclohexyl’s chair conformation enhances stability compared to cyclopentyl’s puckered structure. This may affect melting points and reactivity in synthesis.
Cyclohexyl 2-Aminoacetate Hydrochloride
- Structure: C₈H₁₆ClNO₂; shares the cyclohexyl group but replaces phenyl and hydroxyl with an aminoacetate ester .
- Key Differences: Functional Groups: The amino and ester groups enable peptide-like reactivity, contrasting with the aldehyde’s electrophilic nature. Applications: Used in pharmaceutical intermediates, whereas the target compound’s aldehyde may serve as a synthetic precursor .
Structural and Functional Group Analysis
Impact of Cycloalkyl vs. Aryl Substitution
- Steric Effects : Bulkier cyclohexyl may hinder reactions at the central carbon compared to smaller substituents.
Aldehyde vs. Carboxylic Acid/Cyclohexyl Ester
- Reactivity : Aldehydes undergo oxidation (to carboxylic acids) or nucleophilic additions (e.g., Grignard reactions), whereas esters participate in hydrolysis or transesterification .
Data Table: Comparative Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Applications |
|---|---|---|---|---|
| 2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde | C₁₄H₁₈O₃ | 234.29 | Aldehyde, Hydroxyl | Synthetic intermediates |
| Benzilic Acid | C₁₄H₁₂O₃ | 228.24 | Carboxylic Acid, Hydroxyl | Pharmaceuticals, Synthesis |
| Mandelic Acid | C₈H₈O₃ | 152.15 | Carboxylic Acid, Hydroxyl | Dermatology, Antibacterial |
| 2-Cyclopentyl-2-phenylacetaldehyde | C₁₃H₁₆O | 188.27 | Aldehyde | Fragrance synthesis |
| Cyclohexyl 2-Aminoacetate HCl | C₈H₁₆ClNO₂ | 193.67 | Ester, Amine | Pharmaceutical intermediates |
Research Findings and Trends
- Stereochemical Influence : Enantiomers of cyclohexyl-hydroxy acids (e.g., (R)- and (S)-2-Cyclohexyl-2-hydroxyacetic acid) exhibit distinct biological activities, suggesting the target compound’s stereochemistry could critically affect its applications .
- Safety Profiles : The target compound’s flammability (P210) contrasts with Mandelic Acid’s lower hazard profile, highlighting the need for specialized handling .
Biological Activity
2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde is a compound of significant interest in pharmacology and organic chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde is characterized by the following chemical structure:
- Molecular Formula : C15H20O2
- Molecular Weight : 232.33 g/mol
- Chemical Structure : The compound features a cyclohexyl group, a hydroxyl group, and a phenylacetaldehyde moiety, which contributes to its unique biological properties.
Pharmacological Properties
Research indicates that 2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde exhibits various biological activities, particularly in the context of neuropharmacology and pain management.
- Opioid Receptor Interaction : A study highlighted that derivatives of compounds similar to 2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde show selective activity against mu-opioid receptors, suggesting potential applications in pain relief therapies .
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems.
- Cytotoxicity : Preliminary studies have indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their potential as anticancer agents.
Study on Neuropharmacological Effects
A notable case study explored the neuropharmacological effects of compounds related to 2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde. The study demonstrated that these compounds could modulate neurotransmitter systems, leading to analgesic effects in rodent models .
Anticancer Potential
Another study focused on the cytotoxicity of 4-aryl derivatives of 2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde against various cancer cell lines. The findings suggested that these compounds could inhibit cell proliferation effectively, indicating their potential as therapeutic agents in oncology .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Opioid Receptor | Selective activity against mu-opioid receptors | |
| Antioxidant | Exhibits antioxidant properties | |
| Cytotoxicity | Inhibits proliferation in cancer cell lines |
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Activity Type | Efficacy Level |
|---|---|---|
| 4-Aryl Derivative of 2-Cyclohexyl... | Anticancer | High |
| 8-(2-Hydroxy-2-pheny...) | Neuropharmacological | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
